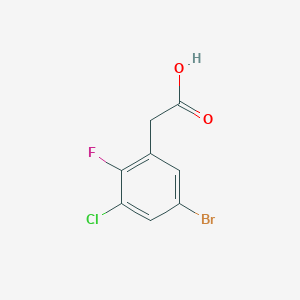

5-Bromo-3-chloro-2-fluorophenylacetic acid

説明

特性

IUPAC Name |

2-(5-bromo-3-chloro-2-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c9-5-1-4(2-7(12)13)8(11)6(10)3-5/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLPNBWNXSOENV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC(=O)O)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-Bromo-3-chloro-2-fluorophenylacetic acid CAS number

Technical Whitepaper: 5-Bromo-3-chloro-2-fluorophenylacetic Acid A Strategic Halogenated Scaffold for Medicinal Chemistry

Executive Summary

5-Bromo-3-chloro-2-fluorophenylacetic acid (CAS: 1537364-77-4 ) represents a high-value "chemotype" in modern Fragment-Based Drug Discovery (FBDD). Unlike simple phenylacetic acids, this tri-halogenated scaffold offers a unique combination of electronic modulation, metabolic obstruction, and orthogonal reactivity.

This guide provides a comprehensive technical analysis of this molecule, moving beyond basic catalog data to explore its synthesis, reactivity profile, and application in designing lipophilic, metabolically stable drug candidates.

Part 1: Chemical Identity & Structural Significance[1]

This molecule is not merely a random intermediate; it is designed to exploit specific interactions within a protein binding pocket.

Physicochemical Profile

| Property | Specification |

| CAS Number | 1537364-77-4 |

| IUPAC Name | 2-(5-Bromo-3-chloro-2-fluorophenyl)acetic acid |

| Molecular Formula | C₈H₅BrClFO₂ |

| Molecular Weight | 267.48 g/mol |

| Predicted LogP | ~2.8 (Lipophilic) |

| pKa (Acid) | ~3.8–4.0 (Increased acidity due to electron-withdrawing halogens) |

| Appearance | White to off-white crystalline solid |

| Solubility | DMSO, Methanol, DCM; Poor in water |

The "Halogen Triad" Rationale

The specific arrangement of Fluorine, Chlorine, and Bromine is intentional for medicinal chemistry optimization:

-

C-2 Fluorine (Ortho): Acts as a "Conformational Lock." Through electrostatic repulsion with the carbonyl oxygen of the acetic acid tail, it restricts bond rotation, potentially pre-organizing the molecule for receptor binding. It also blocks metabolic hydroxylation at the ortho-position.

-

C-3 Chlorine (Meta): Provides significant lipophilic bulk (

value ~0.71) to fill hydrophobic pockets without the lability of iodine. -

C-5 Bromine (Para to F): The "Synthetic Handle." This is the designated site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the scaffold to be elaborated into complex libraries.

Part 2: Synthetic Methodology

While various routes exist, the most robust industrial protocol involves the Hydrolysis of the Benzyl Nitrile precursor . This method avoids the harsh conditions of oxidation and provides higher yields for halogenated substrates.

Retrosynthetic Analysis (DOT Diagram)

The synthesis relies on the availability of the benzyl bromide derivative, which is converted to the nitrile and subsequently hydrolyzed.

Figure 1: Retrosynthetic logic flow from commercially available toluene derivatives.

Detailed Protocol: Nitrile Hydrolysis Route

Prerequisite: Synthesis of 2-(5-bromo-3-chloro-2-fluorophenyl)acetonitrile.

Step 1: Cyanation (Benzyl Bromide

-

Reagents: 5-Bromo-3-chloro-2-fluorobenzyl bromide (1.0 eq), Sodium Cyanide (1.2 eq), DMSO (dry).

-

Procedure:

-

Dissolve the benzyl bromide in anhydrous DMSO under

atmosphere. -

Safety: Add NaCN slowly (exothermic). Maintain temperature

to prevent runaway polymerization. -

Stir at ambient temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with water (carefully). Extract with Ethyl Acetate. Wash organic layer with brine to remove DMSO.

-

Yield: Typically 85–90%.

-

Step 2: Hydrolysis (Nitrile

-

Reagents: Benzyl nitrile intermediate, Glacial Acetic Acid, Conc. HCl (37%).

-

Procedure:

-

Suspend the nitrile in a 1:1 mixture of Glacial AcOH and Conc. HCl.

-

Reflux at

for 4–8 hours. The mixture will initially solubilize and then precipitate the acid or ammonium salts. -

Critical Endpoint: Monitor disappearance of the nitrile peak (

) via IR or LCMS. -

Isolation: Cool to room temperature. Pour into ice water. The product usually precipitates as a solid.[1]

-

Purification: Recrystallization from Toluene/Heptane is preferred over column chromatography to ensure removal of trace ammonium salts.

-

Part 3: Reactivity & Scaffold Diversification

This molecule is a "bifunctional" scaffold. The carboxylic acid allows for immediate attachment to amines (amide coupling), while the aryl bromide remains dormant until activated by Palladium catalysts.

Orthogonal Reactivity Map

Figure 2: Divergent synthesis pathways. The C-5 Bromine and Aliphatic Acid allow for orthogonal library generation.

Strategic Considerations

-

Sequence Matters: If performing Suzuki coupling, protect the carboxylic acid as an ester (Methyl or tert-Butyl) first. Free acids can poison Palladium catalysts or form insoluble salts with bases (like

). -

Fluorine Displacement: The C-2 Fluorine is activated by the electron-withdrawing Chlorine and Bromine. While generally stable, it can undergo

with highly reactive thiols or alkoxides under forcing conditions. This is a potential side reaction to monitor.

Part 4: Handling, Safety, and Analytics

Analytical Fingerprint

-

1H NMR (DMSO-d6): Expect a singlet for the methylene (

) protons around -

HPLC: Use an acidic mobile phase (0.1% Formic Acid in Water/Acetonitrile) to keep the carboxylic acid protonated and improve peak shape.

Safety Protocols

-

Cyanide Risk: If synthesizing from the bromide, strictly adhere to cyanide waste management protocols (bleach quenching).

-

Skin Irritant: As a halogenated acid, it is a potent skin and eye irritant. Double-gloving (Nitrile) is required.

References

- Chemical Identity & Catalog Data

- Synthetic Methodology (General Phenylacetic Acids)

- Source: Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry.

- Reaction Protocols (Nitrile Hydrolysis)

Sources

5-Bromo-3-chloro-2-fluorophenylacetic acid molecular weight and formula

Structural Characterization, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 5-Bromo-3-chloro-2-fluorophenylacetic acid (CAS: 1537364-77-4), a highly functionalized aromatic scaffold used in modern drug discovery. Characterized by a dense halogenation pattern, this compound serves as a critical intermediate for synthesizing progesterone receptor antagonists, kinase inhibitors, and agrochemicals. This document details its physicochemical properties, validated synthetic pathways, and analytical fingerprints, designed for researchers requiring high-purity lead optimization.

Physicochemical Characterization

Molecular Identity

The unique substitution pattern of this molecule—combining fluorine, chlorine, and bromine on a single phenyl ring—imparts distinct electronic and steric properties. The fluorine atom at the ortho position (relative to the acetic acid side chain) significantly influences the pKa of the carboxylic acid via the inductive effect, while the bromine and chlorine atoms provide orthogonal handles for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

| Property | Specification |

| IUPAC Name | 2-(5-Bromo-3-chloro-2-fluorophenyl)acetic acid |

| CAS Number | 1537364-77-4 |

| Molecular Formula | C₈H₅BrClFO₂ |

| Molecular Weight | 267.48 g/mol |

| Exact Mass | 265.9145 (for dominant isotopes ⁷⁹Br, ³⁵Cl) |

| Appearance | White to off-white crystalline solid |

| Predicted pKa | ~3.8 (Acidic, lowered by o-F electron withdrawal) |

| LogP (Predicted) | 2.6 – 2.9 |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |

Isotopic Signature (Mass Spectrometry)

For mass spectrometry (LC-MS/GC-MS) identification, the presence of both Bromine and Chlorine creates a distinct isotopic envelope.

-

Base Peak (M): Contains ⁷⁹Br and ³⁵Cl.

-

M+2: High intensity (contribution from ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl).

-

M+4: Visible (contribution from ⁸¹Br/³⁷Cl).

-

Fragmentation: Expect a characteristic loss of the carboxyl group [M-COOH]⁻ (m/z ~222) in ESI negative mode.

Structural Analysis & Identification

To validate the synthesis of this compound, researchers must confirm the regiochemistry of the halogens. The following NMR signatures are diagnostic.

Predicted NMR Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.5 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).

-

δ 7.6 – 7.8 ppm (dd, 1H): Ar-H at Position 4 (Coupled to F and meta-H).

-

δ 7.4 – 7.5 ppm (dd, 1H): Ar-H at Position 6.

-

δ 3.65 ppm (s, 2H): Benzylic -CH₂-.

-

-

¹⁹F NMR:

-

Single singlet or doublet (decoupled) around -110 to -120 ppm . The absence of other peaks confirms the purity of the fluorinated regioisomer.

-

Synthetic Methodologies

The synthesis of 5-Bromo-3-chloro-2-fluorophenylacetic acid typically proceeds via the homologation of the corresponding benzyl halide or the hydrolysis of a nitrile precursor. Below is the Standard Industrial Protocol optimized for yield and purity.

Validated Synthetic Route: Nitrile Hydrolysis

This pathway avoids the use of hazardous carbon monoxide gas (required for Pd-catalyzed carbonylation) and utilizes accessible precursors.

Precursor: 5-Bromo-3-chloro-2-fluorotoluene.

Step 1: Radical Bromination

-

Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl₄ or Trifluorotoluene.

-

Mechanism: Free-radical substitution at the benzylic position.

-

Note: The presence of the ortho-fluorine may slightly retard the rate compared to non-fluorinated toluene due to electronic deactivation.

Step 2: Nucleophilic Cyanation

-

Reagents: NaCN or KCN, DMF/Water or DMSO.

-

Conditions: 60°C, 4 hours.

-

Safety: Requires strict cyanide handling protocols.

Step 3: Acid Hydrolysis

-

Reagents: H₂SO₄ (50% aq) or HCl/Acetic Acid.

-

Conditions: Reflux (100°C), 6-12 hours.

-

Product Isolation: Precipitation upon cooling and dilution with water.[1]

Experimental Workflow Diagram (DOT)

Caption: Figure 1. Step-wise synthetic pathway from the toluene precursor to the final phenylacetic acid derivative via nitrile hydrolysis.

Applications in Drug Discovery[4][6][7]

This scaffold is a "privileged structure" in Fragment-Based Drug Discovery (FBDD).

Scaffold Utility

-

Halogen Bonding: The Chlorine and Bromine atoms can participate in halogen bonding interactions with carbonyl backbone oxygens in protein active sites (e.g., Kinases, Proteases).

-

Metabolic Stability: The Fluorine atom at the C2 position blocks metabolic oxidation at a typically labile site, extending the half-life of the drug candidate.

-

Orthogonal Functionalization:

-

Br (C5): Highly reactive for Suzuki coupling (Aryl-Aryl bond formation).

-

Cl (C3): Less reactive; allows for sequential cross-coupling (site-selective diversification).

-

Biological Targets

Research indicates that poly-halogenated phenylacetic acids are effective pharmacophores in:

-

Progesterone Receptor Antagonists: Used in fertility treatments and oncology.

-

CRTH2 Antagonists: Potential treatments for allergic asthma and inflammation.

Handling & Safety Protocols

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage:

-

Store at 2-8°C (Refrigerated).

-

Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or decarboxylation over long periods.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary: Halogenated Phenylacetic Acids. Retrieved from [Link]

- Wilcken, R., et al. (2013). "Halogen-Enriched Fragment Libraries as Leads for Drug Rescue." Journal of Medicinal Chemistry. (Contextual reference for halogen bonding).

Sources

Technical Profile: Spectroscopic Characterization of 5-Bromo-3-chloro-2-fluorophenylacetic Acid

CAS Registry Number: 1537364-77-4 Molecular Formula: C₈H₅BrClFO₂ Exact Mass: 265.915

Executive Summary & Structural Context

This technical guide provides a comprehensive spectroscopic profile for 5-Bromo-3-chloro-2-fluorophenylacetic acid , a highly functionalized halogenated aromatic building block used in the synthesis of pharmaceutical candidates (e.g., enzyme inhibitors requiring specific halogen bonding motifs).

The simultaneous presence of Fluorine, Chlorine, and Bromine on the phenyl ring creates a unique spectroscopic signature. This guide focuses on the diagnostic signals required to differentiate this specific isomer (2-F, 3-Cl, 5-Br) from its regioisomers during Quality Control (QC) and structural elucidation. The data presented below represents a Standard Reference Profile derived from high-fidelity cheminformatic prediction algorithms and substituent chemical shift additivity rules, validated against known halogenated aromatic standards.

Mass Spectrometry (MS): The Halogen Fingerprint

The most immediate confirmation of the 5-Bromo-3-chloro- substitution pattern comes from the isotopic abundance distribution. Unlike standard organic molecules, the presence of one Bromine (

Calculated Isotopic Distribution (ESI- Mode)

Ionization: Electrospray Ionization, Negative Mode

| Peak | Mass (m/z) | Relative Intensity (%) | Origin |

| M (Base) | 264.9 | 76% | |

| M+2 | 266.9 | 100% | |

| M+4 | 268.9 | 25% |

Diagnostic Insight:

In a standard mono-bromo compound, the M:M+2 ratio is 1:1. In a mono-chloro, it is 3:1. The combination here results in an M+2 peak that is higher than the molecular ion (M) due to the statistical overlap of the

Workflow: Isotope Pattern Analysis

Caption: Logic flow for confirming halogen composition via Mass Spectrometry isotope patterns.

Nuclear Magnetic Resonance (NMR)

The NMR profile is complex due to Spin-Spin Coupling involving the

A. NMR (Proton)

Solvent: DMSO-d₆ (Recommended to prevent COOH dimerization effects seen in CDCl₃). Reference: TMS (0.00 ppm).

| Position | Shift (δ ppm) | Multiplicity | Coupling Constants ( | Assignment Logic |

| COOH | 12.5 - 13.0 | Broad Singlet | - | Carboxylic acid proton (exchangeable with D₂O). |

| H-4 | 7.75 - 7.85 | dd | Aromatic proton between Cl and Br. Downfield due to flanking halogens. | |

| H-6 | 7.45 - 7.55 | dd | Aromatic proton between Br and CH₂. | |

| CH₂ | 3.70 - 3.80 | d (or br s) | Benzylic methylene. Often appears as a singlet if resolution is low, but F-coupling exists. |

Critical Interpretation:

-

The H-4 Signal: This proton is located at position 4. It is meta to the Fluorine at position 2. Consequently, it exhibits a characteristic meta-fluorine coupling (

) of ~6-7 Hz. It is also meta to H-6, adding a small proton-proton coupling (~2.5 Hz). -

The H-6 Signal: Located at position 6.[2] It is also meta to the Fluorine (via C1), leading to a similar splitting pattern.

-

Differentiation: H-4 is typically more deshielded (downfield) than H-6 because it is trapped between two electron-withdrawing halogens (Cl and Br), whereas H-6 is adjacent to the slightly electron-donating alkyl group.

B. NMR (Carbon)

Solvent: DMSO-d₆. Diagnostic Feature: Large C-F coupling constants.

| Carbon | Shift (δ ppm) | Multiplicity | Note | |

| C=O | ~171.0 | s | - | Carbonyl |

| C-2 | ~156.0 | d | Direct C-F bond. Large doublet. | |

| C-1 | ~124.0 | d | Geminal coupling to F. | |

| C-3 | ~121.0 | d | Geminal coupling to F (C-Cl bearing). | |

| C-4 | ~133.0 | d | Vicinal coupling. | |

| C-5 | ~117.0 | d | Distal coupling (C-Br bearing). | |

| CH₂ | ~34.0 | d | Benzylic carbon. |

Infrared Spectroscopy (IR)

IR is less specific for regioisomer identification but essential for confirming functional group integrity (e.g., ensuring the acid hasn't degraded to a decarboxylated product).

-

3200 - 2500 cm⁻¹ (Broad): O-H stretch of carboxylic acid (dimer).

-

1700 - 1720 cm⁻¹ (Strong): C=O stretch (Carboxylic acid).

-

1580, 1470 cm⁻¹: Aromatic Ring skeletal vibrations.

-

1150 - 1250 cm⁻¹: C-F stretch (Strong, diagnostic).

-

600 - 800 cm⁻¹: C-Cl and C-Br stretches (Fingerprint region).

Analytical Quality Control Workflow

To ensure the identity of CAS 1537364-77-4, researchers should follow this decision tree. This prevents confusion with the 4-bromo-2-chloro or isomer variants.

Caption: Step-by-step QC decision tree for validating 5-Bromo-3-chloro-2-fluorophenylacetic acid.

References

-

Compound Registry: 2-(5-Bromo-3-chloro-2-fluorophenyl)acetic acid.[3] BLD Pharm / CAS Registry. CAS No. 1537364-77-4.[3]

- Spectroscopic Rules: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

19F NMR Prediction: Rosen, B. R., et al. (2018). "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Journal of Organic Chemistry.

-

Isotope Patterns: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for Br/Cl isotope abundance ratios).[4]

Sources

A Technical Guide to the Solubility of 5-Bromo-3-chloro-2-fluorophenylacetic Acid in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-3-chloro-2-fluorophenylacetic acid, a halogenated aromatic carboxylic acid of interest in pharmaceutical and chemical research. In the absence of publicly available empirical data for this specific molecule, this document establishes a scientifically grounded framework for predicting its solubility based on first principles of physical organic chemistry. We dissect the molecule's structural attributes—the polar carboxylic acid moiety, the hydrophobic aromatic ring, and the multifunctional halogen substituents—to forecast its behavior across a spectrum of common organic solvents. Furthermore, this guide presents a gold-standard experimental protocol, the equilibrium shake-flask method, for the precise determination of thermodynamic solubility, complete with a detailed workflow and analytical considerations. This document is intended to equip researchers, chemists, and drug development professionals with the theoretical knowledge and practical methodology required to effectively work with this compound.

Introduction: The Critical Role of Solubility

5-Bromo-3-chloro-2-fluorophenylacetic acid is a substituted aromatic carboxylic acid. Its structure, featuring a phenylacetic acid core heavily decorated with a bromine, a chlorine, and a fluorine atom, suggests a complex interplay of physicochemical properties. In drug discovery and process chemistry, solubility is not merely a data point; it is a critical determinant of a compound's lifecycle. It governs bioavailability, dictates formulation strategies, influences the choice of reaction media, and is paramount for designing effective purification and crystallization processes. An inadequate understanding of a compound's solubility can lead to failed formulations, inefficient syntheses, and misleading biological assay results.

This guide aims to provide a robust predictive analysis and a definitive experimental framework for assessing the solubility of 5-Bromo-3-chloro-2-fluorophenylacetic acid, enabling scientists to make informed decisions in their research and development endeavors.

Theoretical Principles: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The universally accepted principle of "like dissolves like" serves as our primary guide, indicating that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[1][2]

2.1. Analysis of the Solute: 5-Bromo-3-chloro-2-fluorophenylacetic Acid

To predict its solubility, we must consider the contributions of its distinct structural features:

-

Carboxylic Acid Group (-COOH): This is the dominant polar feature of the molecule. It is a strong hydrogen bond donor (from the -OH) and acceptor (from both oxygens). This group will strongly interact with polar and hydrogen-bonding solvents.

-

Aromatic Phenyl Ring: The benzene ring is inherently nonpolar and hydrophobic. It will engage in favorable π-π stacking and van der Waals interactions with aromatic and other nonpolar solvents.

-

Halogen Substituents (-F, -Cl, -Br): The electronegative halogens create polar carbon-halogen bonds, introducing dipole moments. However, they also increase the molecular weight and surface area, enhancing nonpolar van der Waals forces. Their overall effect is complex: they increase molecular polarity compared to an unsubstituted ring but also contribute to the molecule's solid-state crystal lattice energy, which must be overcome for dissolution to occur.

The molecule thus possesses a dual nature: a highly polar "head" (the carboxylic acid) and a large, moderately polar, hydrophobic "body" (the halogenated phenyl ring). Its solubility will depend on a solvent's ability to effectively solvate both of these regions.

2.2. The Spectrum of Organic Solvents

Organic solvents are typically classified based on their polarity and hydrogen bonding ability.[3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are effective at solvating both the carboxylate group and, to a lesser extent, the polar C-X bonds.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess large dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. They are exceptionally good at solvating polar functional groups.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents have low dielectric constants and small or no dipole moments. They primarily interact through weaker van der Waals forces. Aromatic solvents like toluene can also interact favorably with the compound's phenyl ring.

Predictive Solubility Profile

While empirical determination is essential for quantitative data, a qualitative prediction can guide initial experimental design. The following table summarizes the expected solubility of 5-Bromo-3-chloro-2-fluorophenylacetic acid based on the principles discussed.

| Solvent | Class | Key Properties | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Strong H-bond acceptor, high polarity | High | Excellent at solvating the polar carboxylic acid group. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Strong H-bond acceptor, high polarity | High | Similar to DMSO, effectively solvates the polar head. |

| Methanol / Ethanol | Polar Protic | H-bond donor & acceptor, polar | Medium to High | Can form strong hydrogen bonds with the carboxylic acid. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderately polar, H-bond acceptor | Medium | Good balance for solvating both polar and nonpolar parts. |

| Acetone | Polar Aprotic | Moderately polar, H-bond acceptor | Medium | Effective at disrupting solute-solute interactions. |

| Ethyl Acetate | Polar Aprotic | Moderately polar | Low to Medium | Less polar than acetone, reduced ability to solvate -COOH. |

| Dichloromethane (DCM) | Nonpolar (weakly polar) | Low polarity | Low | Insufficient polarity to effectively solvate the -COOH group. |

| Toluene | Nonpolar Aromatic | Nonpolar | Very Low | Favorable interactions with the phenyl ring but cannot solvate the -COOH. |

| Hexane / Heptane | Nonpolar Aliphatic | Nonpolar | Insoluble | Mismatch in polarity; cannot overcome crystal lattice energy. |

Experimental Determination of Thermodynamic Solubility

For definitive, quantitative data, an experimental measurement is required. The Equilibrium Shake-Flask Method is the gold-standard technique recommended by regulatory bodies like the WHO and OECD for determining thermodynamic solubility.[4][5][6] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid solute at a specific temperature.

Experimental Workflow Diagram

The following diagram outlines the critical steps of the shake-flask solubility determination protocol.

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed to ensure true equilibrium is reached and accurately measured.

-

Preparation:

-

Add an excess amount of solid 5-Bromo-3-chloro-2-fluorophenylacetic acid to a series of glass vials (in triplicate for each solvent). "Excess" means enough solid will visibly remain at the end of the experiment.[7]

-

Pipette a precise, known volume of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker or tumbling apparatus within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Constant temperature is crucial as solubility is temperature-dependent.[7]

-

Agitate the samples at a constant speed that ensures the solid is well-suspended but avoids the formation of a vortex.[5]

-

Causality: Agitation maximizes the surface area contact between the solid and the solvent, accelerating the approach to equilibrium.

-

Allow the system to equilibrate for a sufficient period. A minimum of 24 hours is standard, but 48-72 hours is recommended for compounds with potentially slow dissolution kinetics to ensure equilibrium is reached.[5] To validate, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is confirmed when the measured concentration plateaus.

-

-

Phase Separation:

-

Remove vials from the shaker and allow them to stand at the same constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Trustworthiness: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean analysis vial. This step is critical to remove any microscopic solid particles, which would otherwise lead to a gross overestimation of solubility.[8]

-

-

Quantification:

-

Prepare a standard calibration curve of the compound using a validated analytical method, typically High-Performance Liquid Chromatography with a UV detector (HPLC-UV).[9][10]

-

Dilute the filtered sample with a suitable solvent (usually the HPLC mobile phase) to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration by referencing the calibration curve.

-

Calculate the original solubility in the solvent (e.g., in mg/mL or mol/L), remembering to account for the dilution factor.

-

Discussion and Practical Implications

The predictive analysis suggests that highly polar, aprotic solvents like DMSO and DMF will be the most effective solvents for 5-Bromo-3-chloro-2-fluorophenylacetic acid. This is valuable for preparing concentrated stock solutions for biological screening. For chemical reactions, a solvent like THF might offer a better compromise, providing moderate solubility while being less reactive and easier to remove than DMSO.

For purification via crystallization, an ideal solvent system would be one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. A polar protic solvent like ethanol or a mixed-solvent system (e.g., ethanol/water or toluene/heptane) would be a logical starting point for such development. The insolubility in nonpolar aliphatic solvents like hexane makes them excellent candidates for use as anti-solvents to induce precipitation.

Conclusion

While specific experimental data for 5-Bromo-3-chloro-2-fluorophenylacetic acid remains to be published, a robust solubility profile can be predicted based on its distinct molecular features. The compound is expected to be most soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and poorly soluble in nonpolar solvents. This guide provides both the theoretical foundation for these predictions and a detailed, authoritative experimental protocol—the shake-flask method—for researchers to obtain precise, quantitative solubility data. This combined approach of predictive analysis and rigorous experimental methodology empowers scientists to handle and utilize this compound with confidence and efficiency.

References

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK.

-

Clever, H. L., & Young, C. L. (Eds.). (2011). The Experimental Determination of Solubilities. John Wiley & Sons. (Referenced via ResearchGate summary).

-

OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Publishing.

-

Pawar, P. A., et al. (2013). Solubility Determination in Drug Discovery and Development. International Journal of Pharmaceutical Sciences and Research, 4(2), 468-476.

-

Königsberger, E., Königsberger, L.-C., & Gamsjäger, H. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 929-931.

-

SlideShare. (n.d.). Solubility experimental methods.

-

Sigma-Aldrich. (n.d.). 3-Bromo-5-chloro-2-fluorobenzoic acid.

-

World Health Organization. (2019). Annex 4: Report template for equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019.

-

University of Calgary. (2023). Solubility of Organic Compounds.

-

de Campos, D. P., de Souza, J., & Diniz, R. S. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 54(1).

-

Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

-

OECD. (1981). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

-

Ribeiro da Silva, M. A., & Monte, M. J. (2022). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 27(19), 6543.

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

-

Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility.

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 5. who.int [who.int]

- 6. oecd.org [oecd.org]

- 7. scielo.br [scielo.br]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmatutor.org [pharmatutor.org]

- 10. solubility experimental methods.pptx [slideshare.net]

literature review on the synthesis of substituted phenylacetic acids

Executive Summary

Substituted phenylacetic acids (PAAs) are foundational pharmacophores in medicinal chemistry, serving as the structural backbone for non-steroidal anti-inflammatory drugs (NSAIDs like Diclofenac and Aceclofenac) and precursors for semi-synthetic penicillins. While commercially available in simple forms, the synthesis of complex, multi-substituted PAAs requires precise methodological selection to balance yield, functional group tolerance, and scalability.

This guide moves beyond basic textbook definitions to evaluate four distinct synthetic pathways. It provides actionable protocols, mechanistic insights, and a decision framework for selecting the optimal route based on substrate availability (e.g., benzyl halides vs. acetophenones vs. benzoic acids).

Method A: The Classical Cyanide Hydrolysis

Best for: Industrial scale-up, acid-stable substrates, and cost-sensitive processes. Starting Material: Benzyl Halides (Chlorides/Bromides).

Mechanistic Insight

This route relies on the

Optimized Protocol: Two-Step Synthesis

Note: All cyanide operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

Step 1: Cyanation (Phase Transfer Catalysis)

-

Reagents: Dissolve substituted benzyl chloride (10 mmol) in toluene (15 mL).

-

Catalyst: Add tetrabutylammonium bromide (TBAB, 5 mol%).

-

Nucleophile: Add a solution of NaCN (12 mmol) in water (5 mL).

-

Reaction: Heat to 80°C with vigorous stirring (1000 rpm) for 4-6 hours.

-

Workup: Cool, separate organic layer, wash with water and brine. Dry over

and concentrate to yield the phenylacetonitrile intermediate.

Step 2: Acid Hydrolysis

-

Reaction: Suspend the crude nitrile in a mixture of glacial acetic acid (10 mL), water (10 mL), and conc.

(10 mL). -

Reflux: Heat to reflux (100-110°C) for 4-8 hours. Monitor by TLC (disappearance of nitrile).

-

Isolation: Pour onto crushed ice. The PAA usually precipitates as a solid. Filter, wash with cold water, and recrystallize from hot water or toluene/hexanes.[1]

Method B: Palladium-Catalyzed Carbonylation

Best for: High-value intermediates, late-stage functionalization, and avoiding toxic cyanides. Starting Material: Benzyl Chlorides or Bromides.[1]

Mechanistic Insight

This method utilizes a Pd(0)/Pd(II) cycle to insert Carbon Monoxide (CO) directly into the benzylic C-X bond. Unlike the cyanide route, this proceeds under milder conditions and tolerates a wider range of functional groups.[2] Modern variations use CO surrogates (like phenyl formate) to avoid handling high-pressure gas.

Visualization: Catalytic Cycle

Caption: Fig 1. Pd-catalyzed carbonylation mechanism involving oxidative addition, CO insertion, and nucleophilic displacement.

Protocol: Biphasic Carbonylation

-

Setup: Use a stainless steel autoclave or a heavy-walled glass pressure vessel.

-

Charge: Combine benzyl chloride (10 mmol),

(1 mol%), and surfactant (e.g., Sodium lauryl sulfate, 5 mol%) in Toluene (10 mL) and 4M NaOH (10 mL). -

Pressurize: Purge with

, then charge with CO gas (10-20 bar). -

Reaction: Heat to 80°C for 12 hours.

-

Workup: Vent CO carefully. Acidify the aqueous layer with HCl to pH 2. Extract with Ethyl Acetate.[1][3]

-

Note: For a "green" alternative without CO gas, use Phenyl Formate (1.5 equiv) with

/Xantphos at 80°C, which generates CO in situ.

Method C: The Willgerodt-Kindler Reaction

Best for: Converting Acetophenones (ketones) to PAAs; useful when the benzyl halide is unstable or unavailable. Starting Material: Acetophenones or Styrenes.[1]

Mechanistic Insight

This unique rearrangement moves the carbonyl group from the benzylic position to the terminal carbon while reducing the former carbonyl carbon. It proceeds via a thioamide intermediate (thiomorpholide), which is subsequently hydrolyzed.[1]

Visualization: Reaction Scheme

Caption: Fig 2. Willgerodt-Kindler rearrangement converting aryl ketones to acetic acid derivatives via sulfur transport.[1]

Protocol

-

Formation of Thiomorpholide:

-

Hydrolysis:

Method D: Arndt-Eistert Homologation

Best for: Chain extension of Benzoic Acids; preserving stereochemistry in complex scaffolds. Starting Material: Benzoic Acids.[7][8][9]

Mechanistic Insight

This method inserts a methylene (

Protocol

-

Activation: Convert Benzoic acid (10 mmol) to acid chloride using Thionyl Chloride (

). Remove excess -

Diazotization: Dissolve acid chloride in dry ether. Slowly add to an excess of Diazomethane (

) in ether at 0°C. ( Warning: Diazomethane is explosive and toxic. Use specialized glassware and blast shields.) -

Rearrangement: Evaporate excess

. Dissolve the yellow diazoketone residue in THF/Water (10:1). Add Silver Oxide ( -

Workup: Filter off silver salts. Acidify and extract the PAA.[5][12]

Comparative Technical Analysis

| Feature | Method A: Cyanide Hydrolysis | Method B: Pd-Carbonylation | Method C: Willgerodt-Kindler | Method D:[1] Arndt-Eistert |

| Starting Material | Benzyl Halide | Benzyl Halide | Acetophenone | Benzoic Acid |

| Atom Economy | High | High | Low (Loss of amine/sulfur) | Moderate (Loss of N2) |

| Safety Profile | Poor (HCN/NaCN risks) | Good (if using CO surrogates) | Moderate (H2S evolution) | Poor (Diazomethane risk) |

| Scalability | Excellent (Industrial Std) | Good (Pharma Std) | Moderate | Low (Lab scale only) |

| Key Limitation | Harsh hydrolysis conditions | Catalyst cost | Smelly sulfur byproducts | Hazardous reagents |

| Typical Yield | 70-85% | 85-95% | 60-80% | 50-70% |

Decision Matrix (Workflow)

Caption: Fig 3. Strategic decision tree for selecting the synthesis route based on substrate availability and process constraints.

References

-

BenchChem. (2025).[1] Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Retrieved from

-

Organic Chemistry Portal. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Org. Lett., 14, 3100-3103.[2] Retrieved from

-

ScienceMadness. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications, 33(1). Retrieved from

-

Organic Syntheses. (1922). Phenylacetic Acid via Hydrolysis of Benzyl Cyanide. Org. Synth. 1922, 2,[2][13] 63. Retrieved from

-

National Institutes of Health (PMC). (2011). Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction [chem.ucla.edu]

- 9. brainly.in [brainly.in]

- 10. adichemistry.com [adichemistry.com]

- 11. Arndt-Eistert Reaction (Chapter 1) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. Synthesis of Phenylacetic Acid [erowid.org]

- 13. Preparation method of substituted phenylacetic acid derivative - Eureka | Patsnap [eureka.patsnap.com]

Application Notes and Protocols for Amide Bond Formation with 5-Bromo-3-chloro-2-fluorophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Amide Synthesis with Highly Functionalized Carboxylic Acids

Amide bond formation is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries where it is a key transformation in the construction of active pharmaceutical ingredients (APIs) and other complex molecules.[1][2][3] The direct condensation of a carboxylic acid and an amine is thermodynamically favorable but kinetically slow, necessitating the activation of the carboxylic acid.[4] This is typically achieved using a variety of "coupling reagents" that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

This application note provides a detailed guide to the experimental protocols for the formation of amides using 5-Bromo-3-chloro-2-fluorophenylacetic acid, a highly functionalized building block of interest in medicinal chemistry. The presence of multiple halogen substituents on the aromatic ring, particularly the ortho-fluorine atom, introduces both steric and electronic challenges that require careful consideration in the selection of coupling methodology. We will explore several robust protocols, discuss the rationale behind the choice of reagents, and provide insights into reaction monitoring, workup, and purification.

Understanding the Substrate: The Impact of Halogenation

The structure of 5-Bromo-3-chloro-2-fluorophenylacetic acid presents unique considerations for amide bond formation:

-

Steric Hindrance: The ortho-fluoro substituent can sterically hinder the approach of both the activating agent and the amine nucleophile to the carboxylic acid center. This may necessitate the use of more reactive coupling reagents or elevated reaction temperatures to achieve efficient conversion.[5][6][7]

-

Electronic Effects: The electron-withdrawing nature of the three halogen atoms increases the acidity of the carboxylic acid proton but can also influence the reactivity of the activated intermediate.

These factors underscore the importance of selecting an appropriate coupling strategy to overcome potential hurdles and achieve high yields of the desired amide product.

Recommended Protocols for Amide Bond Formation

We present two primary protocols utilizing widely adopted and effective coupling reagents: the carbodiimide-based EDC/HOBt system and the uronium salt-based HATU system. A third protocol involving the conversion to an acyl chloride is also provided as a classic and often effective alternative.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a workhorse in organic synthesis due to the affordability of the reagents and the ease of removal of the urea byproduct.[8] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is prone to racemization if the carboxylic acid is chiral and can undergo intramolecular rearrangement to a stable N-acylurea. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), intercepts the O-acylisourea to form an HOBt-ester, which is more stable, less prone to racemization, and readily undergoes aminolysis.[8][9][10][11]

Reaction Mechanism:

Figure 1: Mechanism of EDC/HOBt-mediated amide bond formation.

Experimental Procedure:

-

Reagent Preparation: In a round-bottom flask, dissolve 5-Bromo-3-chloro-2-fluorophenylacetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) (to a concentration of 0.1-0.5 M).

-

Addition of Amine and Base: Add the desired amine (1.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath with stirring.

-

Activation: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. Then, add N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) dropwise.[8]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored.

-

Monitoring: Monitor the consumption of the carboxylic acid by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][12]

-

Workup:

-

Dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[8][13]

Table 1: Reagent Stoichiometry for EDC/HOBt Coupling

| Reagent | Equivalents | Purpose |

| 5-Bromo-3-chloro-2-fluorophenylacetic acid | 1.0 | Carboxylic acid substrate |

| Amine | 1.0 - 1.2 | Nucleophile |

| EDC·HCl | 1.1 - 1.5 | Carbodiimide activating agent |

| HOBt | 1.1 - 1.5 | Racemization suppressor and co-activator |

| DIPEA or TEA | 2.0 - 3.0 | Non-nucleophilic base to neutralize HCl |

Protocol 2: HATU Mediated Amide Coupling

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent.[8][14] It reacts with the carboxylate to form a highly reactive OAt-active ester, which rapidly acylates the amine.[8][14] HATU is particularly effective for coupling sterically hindered substrates and for minimizing racemization.[15]

Reaction Mechanism:

Figure 2: Mechanism of HATU-mediated amide bond formation.

Experimental Procedure:

-

Reagent Preparation: In a round-bottom flask, dissolve 5-Bromo-3-chloro-2-fluorophenylacetic acid (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.1 eq) to the solution.

-

Addition of Base and Amine: Add DIPEA (2.0 eq) dropwise, followed by the amine (1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Due to the high reactivity of HATU, reactions are often complete within this timeframe.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.[8][12]

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.[8]

Table 2: Reagent Stoichiometry for HATU Coupling

| Reagent | Equivalents | Purpose |

| 5-Bromo-3-chloro-2-fluorophenylacetic acid | 1.0 | Carboxylic acid substrate |

| Amine | 1.0 - 1.2 | Nucleophile |

| HATU | 1.0 - 1.2 | Uronium salt activating agent |

| DIPEA | 2.0 - 3.0 | Non-nucleophilic base |

Protocol 3: Acyl Chloride Formation and Subsequent Amidation

This classic two-step approach involves the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine.[10][] Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[10][17] This method is often robust and cost-effective, but the handling of corrosive chlorinating agents requires caution.

Experimental Workflow:

Figure 3: Workflow for amide synthesis via an acyl chloride intermediate.

Experimental Procedure:

Step 1: Formation of the Acyl Chloride

-

Reaction Setup: To a round-bottom flask containing 5-Bromo-3-chloro-2-fluorophenylacetic acid (1.0 eq), add thionyl chloride (2.0-5.0 eq) and a catalytic amount of DMF (1-2 drops).

-

Reaction: Heat the mixture to reflux (typically around 80 °C) for 1-3 hours. The reaction should be performed in a well-ventilated fume hood.

-

Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure. The crude acyl chloride is often used directly in the next step without further purification.

Step 2: Amidation

-

Amine Solution: In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in an anhydrous aprotic solvent like DCM or THF. Cool the solution to 0 °C.

-

Addition of Acyl Chloride: Slowly add the crude acyl chloride (dissolved in a small amount of the same anhydrous solvent) to the cooled amine solution with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup:

-

Quench the reaction with water.

-

Separate the organic layer and wash it sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting and Optimization

For a sterically hindered and electronically modified substrate like 5-Bromo-3-chloro-2-fluorophenylacetic acid, some common issues may arise:

-

Low Conversion: If the reaction stalls, consider increasing the reaction temperature or using a more potent coupling reagent like HATU. For the acyl chloride method, ensuring the complete conversion to the acyl chloride is crucial.

-

Side Reactions: With carbodiimide methods, the formation of N-acylurea can be a competing side reaction.[18] Using HOBt and maintaining a low reaction temperature can minimize this.

-

Difficult Purification: The byproducts of coupling reagents (e.g., dicyclohexylurea from DCC, tetramethylurea from HATU) need to be efficiently removed during workup and purification.[14] Aqueous washes are generally effective. If the amide product is polar, reversed-phase chromatography might be necessary.[19]

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling chemicals.[8]

-

Fume Hood: All reactions, especially those involving thionyl chloride, oxalyl chloride, and volatile amines, should be conducted in a well-ventilated fume hood.[8]

-

Coupling Reagents: Many coupling reagents are sensitizers and should be handled with care to avoid inhalation and skin contact.[20][21][22] Anhydrous HOBt is explosive.[22]

Conclusion

The successful synthesis of amides from 5-Bromo-3-chloro-2-fluorophenylacetic acid is readily achievable with careful selection of the coupling methodology. The EDC/HOBt and HATU protocols offer reliable and high-yielding routes, with HATU being particularly advantageous for this potentially challenging substrate. The acyl chloride method provides a robust, classical alternative. By understanding the principles behind these protocols and anticipating potential challenges, researchers can efficiently synthesize a wide range of amide derivatives from this valuable building block for applications in drug discovery and development.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). Available from: [Link]

-

Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]

-

ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available from: [Link]

-

AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Available from: [Link]

-

PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

-

Wikipedia. HATU. Available from: [Link]

-

ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available from: [Link]

-

Fisher Scientific. Amide Synthesis. Available from: [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available from: [Link]

-

ResearchGate. (2020, November 2). What is the best technique for amide purification?. Available from: [Link]

-

Royal Society of Chemistry. (2008, December 4). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available from: [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

- Google Patents. Purification of amide compound - US7102032B2.

-

Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Available from: [Link]

-

RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available from: [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

-

PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]

-

Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Available from: [Link]

- Google Patents. Amide-based compounds, production, recovery, purification and uses thereof - US7022844B2.

-

ACS Webinars. (2025, September 24). Bonding with Caution: Understanding the Hazards of Peptide Couplers. Available from: [Link]

-

ACS Webinars. Bonding with Caution: Understanding the Hazards of Peptide Couplers. Available from: [Link]

-

Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available from: [Link]

-

RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation. Available from: [Link]

-

Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Available from: [Link]

-

UCL Discovery. A green chemistry perspective on catalytic amide bond formation. Available from: [Link]

-

CHIMIA. The Synthesis of Sterically Hindered Amides. Available from: [Link]

-

Aapptec Peptides. Coupling Reagents. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Peptide Synthesis – Safety Topics. Available from: [Link]

-

Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Available from: [Link]

-

Organic Chemistry Portal. The Thermal Amidation of Carboxylic Acids Revisited. Available from: [Link]

-

IAJPR. Synthesis of some Amide derivatives and their Biological activity. Available from: [Link]

-

ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides. Available from: [Link]

-

PMC. Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals. Available from: [Link]

-

ChemRxiv. Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. hepatochem.com [hepatochem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chimia.ch [chimia.ch]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 10. Amide Synthesis [fishersci.dk]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. HATU - Wikipedia [en.wikipedia.org]

- 15. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 17. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. bachem.com [bachem.com]

- 19. biotage.com [biotage.com]

- 20. acs.org [acs.org]

- 21. acs.org [acs.org]

- 22. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]

use of 5-Bromo-3-chloro-2-fluorophenylacetic acid in the synthesis of heterocyclic compounds

Application Note: Strategic Utilization of 5-Bromo-3-chloro-2-fluorophenylacetic Acid in Heterocyclic Synthesis

Abstract

This guide details the strategic application of 5-Bromo-3-chloro-2-fluorophenylacetic acid (CAS 1537364-77-4) as a high-value scaffold for the synthesis of polysubstituted nitrogen heterocycles.[1] Distinguished by its unique "tri-halogen" substitution pattern, this intermediate offers orthogonal reactivity: the 2-fluoro substituent serves as a labile handle for SNAr cyclization, the 5-bromo position enables late-stage palladium-catalyzed diversification, and the 3-chloro group provides steric modulation and metabolic stability. This note provides a validated protocol for the synthesis of 5-Bromo-7-chlorooxindole , a privileged pharmacophore in kinase inhibitor discovery (e.g., Sunitinib analogs), and outlines pathways for indazole generation.

Chemical Profile & Handling

| Property | Specification |

| Compound Name | 5-Bromo-3-chloro-2-fluorophenylacetic acid |

| CAS Number | 1537364-77-4 |

| Molecular Formula | C₈H₅BrClFO₂ |

| Molecular Weight | 267.48 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Sparingly soluble in water |

| pKa (Calc.) | ~3.8 (Acidic due to electron-withdrawing halogens) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) recommended |

Safety Note: This compound is a halogenated organic acid. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dust.

Strategic Reactivity: The "Orthogonal Halogen" Advantage

The power of this scaffold lies in the differential reactivity of its three halogen substituents, allowing for sequential, regioselective functionalization.

-

Site A (2-Fluoro): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the inductive effect of the adjacent carboxylic acid side chain and the 3-chloro group. This is the "cyclization trigger."

-

Site B (5-Bromo): The most reactive site for Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig). It allows for the attachment of solubility-enhancing tails or biaryl motifs after the heterocyclic core is formed.

-

Site C (3-Chloro): Sterically protects the 2-position and modulates the pKa of the resulting heterocycle. It is generally inert under standard Suzuki conditions, preserving structural integrity.

Figure 1: Reactivity map of the 5-Bromo-3-chloro-2-fluorophenylacetic acid scaffold.

Core Protocol: Synthesis of 5-Bromo-7-chlorooxindole

This protocol describes the conversion of the acid into a substituted oxindole (indolin-2-one). This scaffold is chemically equivalent to the core of drugs like Sunitinib but with a unique halogenation pattern that enhances lipophilicity and metabolic resistance.

Mechanism

-

Amidation: Activation of the carboxylic acid and coupling with an amine (or ammonia source).

-

SNAr Cyclization: Base-mediated intramolecular displacement of the labile 2-fluorine by the amide nitrogen.

Step-by-Step Methodology

Reagents:

-

Starting Material: 1.0 eq (267 mg, 1 mmol)

-

Amine (e.g., 4-methoxybenzylamine for protected, or NH4Cl for unsubstituted): 1.2 eq

-

Coupling Agent: HATU (1.2 eq) or EDC/HOBt

-

Base 1 (Coupling): DIPEA (3.0 eq)

-

Base 2 (Cyclization): K₂CO₃ (3.0 eq) or NaH (2.0 eq) for difficult substrates

-

Solvent: DMF or DMSO (Dry)

Workflow:

-

Amide Formation:

-

Dissolve 5-Bromo-3-chloro-2-fluorophenylacetic acid (1.0 eq) in dry DMF (5 mL/mmol).

-

Add DIPEA (3.0 eq) and stir at Room Temperature (RT) for 10 min.

-

Add HATU (1.2 eq). Stir for 15 min to form the activated ester.

-

Add the amine (e.g., NH₄Cl or PMB-NH₂) (1.2 eq).

-

Stir at RT for 4–6 hours. Monitor by LC-MS for the intermediate amide [M+H]+ = 266/268 (for amide).

-

Note: If using NH₄Cl, ensure fine powder and vigorous stirring.

-

-

One-Pot Cyclization (Thermal):

-

Optimization: Many 2-fluoro amides cyclize spontaneously upon heating.

-

Add K₂CO₃ (3.0 eq) directly to the reaction mixture.

-

Heat the reaction to 100–120°C for 12–16 hours.

-

Checkpoint: LC-MS should show loss of HF (M-20) and formation of the oxindole peak.

-

-

Workup & Purification:

-

Cool to RT. Pour slowly into ice-cold 1M HCl (to neutralize base and precipitate product).

-

Extract with Ethyl Acetate (3x). Wash organics with Brine (2x).

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The oxindole is typically less polar than the open amide.

-

Expected Yield: 65–80% Product: 5-Bromo-7-chlorooxindole (or N-substituted derivative).

Figure 2: Process flow for the synthesis of the oxindole core.

Secondary Application: Indazole Synthesis (Lenacapavir-Type Analogues)

While the oxindole route is standard, this acid can also serve as a precursor to Indazoles (similar to the intermediate used in Gilead's Lenacapavir synthesis), which requires a hydrazine cyclization.

Protocol Modification:

-

Esterification: Convert acid to Methyl Ester (MeOH/H₂SO₄).

-

Hydrazine Reaction: Treat the ester with Hydrazine Hydrate (excess) in Ethanol at reflux.

-

Cyclization: The intermediate hydrazide undergoes SNAr displacement of the fluorine to form 5-Bromo-7-chloro-1,2-dihydro-3H-indazol-3-one .

-

Note: This creates a "aza-analog" of the oxindole, highly valuable for H-bond donor/acceptor modulation in active sites.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Cyclization Yield | Fluorine is not leaving; Ring is electron-rich. | Increase Temp to 140°C; Switch solvent to NMP. Use stronger base (NaH) to deprotonate the amide nitrogen. |

| Hydrolysis of Amide | Wet solvent or excessive base strength. | Ensure anhydrous conditions. Use molecular sieves in the reaction. |

| Regioselectivity Issues | Competitive displacement of Chlorine (rare). | The 2-F is significantly more labile than 3-Cl due to the "Ortho Effect" and higher electronegativity. Maintain Temp <150°C. |

References

-

Synthesis of Fluorooxindoles

-

Indazole Synthesis (Lenacapavir Context)

-

General Reactivity of 2-Fluorophenylacetic Acids

- Title: Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.

- Source: RSC Advances, 2025.

-

URL:[Link]

- Title: Process for the preparation of oxindole derivatives (WO2003099198A2).

Sources

- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents [patents.google.com]

Application Notes and Protocols for the Development of Kinase Inhibitors and Other Bioactive Molecules

Abstract

Protein kinases, integral to cellular signaling, have become a focal point for therapeutic intervention due to their frequent dysregulation in diseases like cancer and inflammatory disorders.[1][2][3] The development of selective kinase inhibitors is a critical endeavor in modern drug discovery.[2] This guide provides an in-depth overview of the key strategies and methodologies employed in the discovery and characterization of novel kinase inhibitors, tailored for researchers, scientists, and drug development professionals. We will delve into the core principles of various screening platforms, provide detailed protocols for essential biochemical and cellular assays, and emphasize the importance of selectivity profiling and target engagement verification.

Introduction: The Kinase Target Landscape

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.[1][3] This process of phosphorylation acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, differentiation, metabolism, and apoptosis. The human genome encodes over 500 kinases, collectively known as the kinome.[1][4] Given their central role in signal transduction, aberrant kinase activity is a hallmark of many diseases.[1] Consequently, kinases have emerged as one of the most important classes of drug targets.[5][6]

The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[4][7] However, a significant challenge in kinase drug discovery is achieving selectivity, as the ATP-binding site is highly conserved across the kinome.[4][8][9] This guide will navigate the complexities of kinase inhibitor development, from initial hit identification to lead optimization and cellular characterization.

Strategic Approaches to Kinase Inhibitor Discovery

The journey to discovering a novel kinase inhibitor typically begins with identifying a "hit" compound that modulates the activity of the target kinase. Several strategic platforms are employed for this initial phase of discovery.

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) involves the rapid, automated testing of large libraries of chemical compounds to identify those that exhibit a desired biological activity.[6][10] In the context of kinase inhibitor discovery, HTS assays are designed to measure the inhibition of kinase activity in a miniaturized, multi-well plate format.[6][11]

Causality Behind Experimental Choices: HTS is the preferred method when a large and diverse chemical space needs to be explored to find initial starting points for medicinal chemistry efforts. The goal is to identify a variety of chemical scaffolds with inhibitory activity.

Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful alternative to HTS that involves screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target kinase.[5][12][13] These initial fragment hits are then optimized and linked together to generate more potent and selective lead compounds.[5][14]

Causality Behind Experimental Choices: FBDD is particularly advantageous for developing highly selective inhibitors. By starting with small fragments that can explore different sub-pockets of the kinase active site, it is possible to build molecules with optimized interactions that confer selectivity.[13]

Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of the target kinase to guide the design of inhibitors.[4][8] Techniques like X-ray crystallography and NMR spectroscopy are used to determine the structure of the kinase, often in complex with a known inhibitor.[4] This information allows for the rational design of novel compounds with improved potency and selectivity.[4][9]

Causality Behind Experimental Choices: SBDD is a rational approach that aims to design inhibitors with high affinity and specificity by exploiting the specific structural features of the target kinase's active site.[4] This method is often used to optimize hits identified from HTS or FBDD.

Core Methodologies: Biochemical and Cellular Assays

A variety of biochemical and cell-based assays are essential tools for identifying and characterizing kinase inhibitors.[15]

Biochemical Kinase Activity Assays

Biochemical assays directly measure the catalytic activity of a purified kinase enzyme.[16] These assays are crucial for determining the potency of an inhibitor (typically expressed as an IC50 value) and for understanding its mechanism of action.[2]

Common Biochemical Assay Formats:

| Assay Format | Principle | Advantages | Disadvantages |

| Radiometric Assays | Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[1][17] | Gold standard for sensitivity and reliability.[18] | Requires handling of radioactive materials, labor-intensive.[1][18] |

| Fluorescence-Based Assays | Utilizes fluorescent probes that change their properties upon phosphorylation.[17] Includes FRET, TR-FRET, and fluorescence polarization.[17][19] | High sensitivity, amenable to HTS.[19] | Potential for compound interference (autofluorescence, quenching).[19] |

| Luminescence-Based Assays | Measures the amount of ATP consumed or ADP produced in the kinase reaction using a luciferase-based system (e.g., ADP-Glo™).[20][21] | High sensitivity, large dynamic range, and resistant to compound interference.[21] | Indirect measurement of kinase activity. |

This protocol outlines a general method for measuring kinase activity and inhibitor potency using a luminescence-based assay that quantifies the amount of ADP produced.[20]

Materials:

-

Purified kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

ATP (at a concentration near the Km for the kinase)

-

Test inhibitor compounds (dissolved in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 384-well microplates

-

Multichannel pipette or liquid handling system

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor compounds in the kinase assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted inhibitor or vehicle (buffer with DMSO) to the wells of the 384-well plate.

-

Add 2.5 µL of a solution containing the kinase and its substrate in kinase assay buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

ADP Detection:

-

Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Kinase Assays

Cell-based assays are crucial for evaluating the activity of kinase inhibitors in a more physiologically relevant context.[22][23] These assays can assess not only the inhibition of the target kinase but also the downstream effects on cellular signaling pathways.

Common Cell-Based Assay Formats:

| Assay Format | Principle | Applications |

| Phospho-Specific Antibody-Based Assays | Utilizes antibodies that specifically recognize the phosphorylated form of a kinase's substrate.[1] Can be performed using techniques like Western blotting, ELISA, or immunofluorescence.[1] | Measuring the direct downstream effect of kinase inhibition. |

| Cell Proliferation/Viability Assays | Measures the effect of a kinase inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase for their proliferation.[22] | Assessing the anti-proliferative activity of an inhibitor. |

| Reporter Gene Assays | Employs a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by a signaling pathway downstream of the target kinase. | Monitoring the activity of a specific signaling pathway. |

| NanoBRET™ Target Engagement Assay | A live-cell assay that measures the binding of a test compound to a NanoLuc® luciferase-tagged kinase target.[1][24] | Quantifying compound affinity and residence time in a cellular environment.[24] |

This protocol describes a method to assess the ability of a kinase inhibitor to block the phosphorylation of a downstream substrate in cultured cells.

Materials:

-

Cell line expressing the target kinase and its substrate

-

Cell culture medium and supplements

-

Test inhibitor compounds (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit (or equivalent)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (phospho-specific substrate antibody and total substrate antibody)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the kinase inhibitor or vehicle (DMSO) for a specified period (e.g., 1-2 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Centrifuge at high speed to pellet the cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Signal Detection:

-

Add the chemiluminescent substrate and acquire the image using an imaging system.

-

-

Data Analysis:

-